molecular formula C12H5Br5O B1471436 2,3,4,4',5-Pentabromodiphenyl ether CAS No. 446254-77-9

2,3,4,4',5-Pentabromodiphenyl ether

Cat. No.: B1471436
CAS No.: 446254-77-9
M. Wt: 564.7 g/mol
InChI Key: SFNAUTSNWPPDSY-UHFFFAOYSA-N
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Description

2,3,4,4',5-Pentabromodiphenyl ether (CASRN 60348-60-9) is a pentabrominated congener of polybrominated diphenyl ethers (PBDEs), a class of brominated flame retardants historically used in plastics, textiles, and electronic equipment at concentrations of 5–30% . Structurally, it consists of two phenyl rings linked by an oxygen atom, with bromine atoms substituted at positions 2, 3, 4, 4', and 5. This configuration contributes to its high lipophilicity (log Kow ~7.0) and environmental persistence, leading to bioaccumulation in adipose tissues and biomagnification through food chains .

Human exposure occurs primarily via dietary intake, dust inhalation, and occupational contact, with studies detecting this compound in serum, breast milk, and adipose tissue globally . Its environmental ubiquity stems from widespread use in commercial pentaBDE mixtures (e.g., DE-71) before regulatory restrictions . Toxicologically, it disrupts endocrine and neurological systems, with documented effects on thyroid hormone regulation, lipid metabolism, and neurodevelopment .

Properties

IUPAC Name

1,2,3,4-tetrabromo-5-(4-bromophenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Br5O/c13-6-1-3-7(4-2-6)18-9-5-8(14)10(15)12(17)11(9)16/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFNAUTSNWPPDSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=CC(=C(C(=C2Br)Br)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Br5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10879926
Record name BDE-114
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10879926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

564.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

446254-77-9
Record name 2,3,4,4',5-Pentabromodiphenyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254779
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BDE-114
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10879926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4,4',5-PENTABROMODIPHENYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5F5O4058E8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biological Activity

2,3,4,4',5-Pentabromodiphenyl ether (BDE-99) is a member of the polybrominated diphenyl ethers (PBDEs), which have been widely used as flame retardants in various consumer products. This compound has garnered significant attention due to its potential biological activities and associated health risks. This article synthesizes findings from diverse sources to present a comprehensive overview of the biological activity of BDE-99.

BDE-99 is characterized by its complex bromination pattern, which significantly influences its biological interactions and toxicity. The chemical formula for BDE-99 is C12H5Br5O\text{C}_{12}\text{H}_{5}\text{Br}_{5}\text{O}. The unique arrangement of bromine atoms contributes to its persistence in the environment and bioaccumulation in living organisms.

Property Value
Chemical FormulaC₁₂H₅Br₅O
Molecular Weight485.77 g/mol
Bromination PatternPentabrominated
PersistenceHighly persistent

Toxicological Effects

Research indicates that BDE-99 exhibits a variety of toxicological effects across different biological systems:

  • Endocrine Disruption : BDE-99 has been shown to interact with thyroid hormone pathways, potentially leading to thyroid dysfunction. A nested case-control study found associations between PBDE levels and an increased risk of papillary thyroid cancer (PTC), particularly in women .
  • Immunotoxicity : Studies on avian species, such as Japanese quail, have demonstrated that exposure to BDE-99 can disrupt immune system development. For instance, a one-time injection of BDE-99 into quail yolks resulted in morphological changes in the bursa of Fabricius, indicating impaired immune function .
  • Reproductive Toxicity : Animal studies have reported adverse reproductive outcomes associated with BDE-99 exposure. These include reduced fertility and developmental abnormalities in offspring. The U.S. Environmental Protection Agency's toxicological review highlighted oral reproductive/developmental toxicity studies that showed significant effects at various dose levels .

Case Studies

Several case studies have illustrated the implications of BDE-99 exposure:

  • Human Biomonitoring : A study assessing median PBDE concentrations in human biological media revealed concerning levels of BDE-99 in maternal and fetal sera, indicating potential transplacental transfer and fetal exposure .
  • Environmental Impact : Research has documented the bioaccumulation of BDE-99 in aquatic ecosystems, leading to higher concentrations in top predators. This bioaccumulation raises concerns about food web dynamics and ecological health .

The mechanisms by which BDE-99 exerts its biological effects are multifaceted:

  • Aryl Hydrocarbon Receptor (AhR) Activation : BDE-99 can activate AhR pathways, which are involved in various physiological processes including immune responses and endocrine regulation .
  • Oxidative Stress Induction : Exposure to BDE-99 has been linked to increased oxidative stress markers in cells, contributing to cellular damage and apoptosis .
  • Alteration of Gene Expression : Studies have shown that BDE-99 can alter the expression of genes involved in metabolism and detoxification processes, potentially leading to increased susceptibility to other environmental toxins .

Summary of Research Findings

A summary table below encapsulates key findings from various studies regarding the biological activity of BDE-99:

Study Focus Findings
Endocrine DisruptionIncreased risk of PTC associated with serum PBDE levels .
ImmunotoxicityDisruption of immune development in Japanese quail .
Reproductive ToxicityAdverse outcomes observed in animal reproductive studies .
BioaccumulationHigh concentrations found in aquatic ecosystems affecting top predators .

Scientific Research Applications

Chemical Composition and Properties

  • Chemical Formula : C₁₂H₅Br₅O
  • Molecular Weight : Approximately 485.87 g/mol
  • Bromination Pattern : Five bromine atoms substituted at positions 2, 2', 4, 4', and 5.

Primary Applications

  • Flame Retardants :
    • BDE-99 is predominantly used in flexible polyurethane foams , which are commonly found in furniture and textiles. Its flame-retardant properties help to slow down the combustion process by absorbing heat and releasing halogenated radicals that scavenge free radicals necessary for sustaining fire .
  • Electronics :
    • It has been employed in the manufacturing of printed circuit boards (PCBs) and other electronic components. The compound's ability to reduce fire hazards in electronic devices makes it valuable in this sector .
  • Building Materials :
    • BDE-99 has been incorporated into various building materials to enhance their fire resistance. This includes insulation materials and coatings used in construction .

Environmental and Health Concerns

Despite its effectiveness as a flame retardant, BDE-99 has raised significant environmental and health concerns. Studies have revealed that PBDEs, including BDE-99, can accumulate in the environment and living organisms, leading to potential toxic effects. Regulatory actions have restricted its use in many regions due to these concerns .

Case Study 1: Impact on Wildlife

Research has shown that BDE-99 can bioaccumulate in aquatic organisms, leading to adverse effects on reproductive health and endocrine disruption. A study conducted on fish populations revealed elevated levels of BDE-99, correlating with reproductive abnormalities .

Case Study 2: Human Health Risk Assessment

A toxicological review highlighted the potential health risks associated with chronic exposure to BDE-99, including neurodevelopmental effects in children. The Integrated Risk Information System (IRIS) assessment provided quantitative estimates for safe exposure levels .

Comparative Analysis of Related Compounds

Compound NameChemical FormulaBromination PatternCommon Uses
BDE-47C₁₂H₈Br₄OFour bromine atomsFlame retardant in textiles
BDE-100C₁₂H₈Br₆OSix bromine atomsElectronics, plastics
BDE-85C₁₂H₈Br₅OFive bromine atomsFlame retardant applications

This table illustrates the structural similarities among various PBDEs while highlighting their unique applications based on bromination patterns.

Comparison with Similar Compounds

Neurotoxicity

  • BDE-99 : Disrupts neonatal brain development in mice, causing hyperactivity and impaired learning at 12 mg/kg (single dose) . Proteomic studies reveal altered levels of Gap-43 and α-synuclein, impacting neuroplasticity and energy metabolism .
  • BDE-47 : Induces similar neurobehavioral deficits but at lower doses (6 mg/kg), suggesting higher potency .
  • BDE-153: Limited evidence; primarily linked to hepatic enzyme induction .

Endocrine and Metabolic Effects

  • BDE-99 : Promotes lipid accumulation in 3T3-L1 adipocytes at 1 µM, implicating adipogenic pathways . Thyroid hormone disruption (T4 reduction) occurs at 1 mg/kg/day in rats .
  • BDE-47 : More potent in displacing T4 from transthyretin (IC50 = 0.3 µM vs. 1.2 µM for BDE-99) .

Developmental Toxicity

  • BDE-99 : Causes permanent neurotoxic effects when exposure occurs during the brain growth spurt (postnatal days 10–14 in mice) .
  • BDE-209 : Lower bioavailability limits developmental effects despite higher environmental persistence .

Regulatory and Environmental Presence

Region BDE-99 in Dust (ng/g)* Dominant Congeners Regulatory Status
United States 50–330 BDE-47, BDE-99 Banned in pentaBDE mixtures (2004)
European Union 5–50 BDE-47, BDE-153 Restricted under REACH (2008)
Japan <10 BDE-209 Voluntary phase-out (2000s)

*Median concentrations from global dust studies .

Preparation Methods

Direct Bromination of Diphenyl Ether

  • Process: Diphenyl ether is subjected to bromination using elemental bromine or bromine sources such as bromine in the presence of catalysts or solvents like acetic acid or chloroform.
  • Selectivity: Reaction conditions are optimized to favor bromination at the 2,3,4,4',5-positions on the diphenyl ether molecule.
  • Control Parameters: Temperature, reaction time, and bromine concentration are critical to obtaining the desired pentabrominated product.
  • Outcome: This method yields a mixture of brominated diphenyl ethers, from which this compound can be isolated by chromatographic or crystallization techniques.

Stepwise Synthesis via Bromophenol and Bromobenzene Coupling

  • Process: Bromophenol derivatives are reacted with bromobenzene under conditions that facilitate ether bond formation.
  • Catalysts: Acidic or basic catalysts may be used to promote coupling.
  • Advantages: This method allows for better control over substitution patterns on each aromatic ring.
  • Challenges: Requires careful purification to separate isomers and by-products.

Chemical Reaction Analysis Related to Preparation

The compound undergoes several reactions relevant to its synthesis and modification:

Reaction Type Description Implications for Preparation
Bromination Electrophilic substitution to add bromine atoms Core step in synthesis; must be controlled for selectivity
Oxidation Formation of hydroxylated derivatives Side reaction; can lead to impurities
Reduction Removal of bromine atoms Used for modifying bromination level or detoxification
Substitution Replacement of bromine by nucleophiles Useful for derivative synthesis or functionalization

These reactions influence the purity, yield, and properties of the final pentabromodiphenyl ether product.

Table 1: Summary of Preparation Parameters from Literature

Parameter Typical Range/Value Notes
Starting Material Diphenyl ether or bromophenols Purity affects final product quality
Bromine Source Elemental bromine or brominating agents Concentration critical for selectivity
Solvent Acetic acid, chloroform, or others Solvent polarity affects reaction rate
Temperature 0–80 °C Lower temperatures favor selectivity
Reaction Time 1–24 hours Longer times may increase by-products
Yield Variable, often moderate to high Purification required for isomer separation

Research Notes:

  • Bromination reactions are highly sensitive to temperature and bromine concentration, with higher temperatures increasing the risk of over-bromination or decomposition.
  • Stepwise coupling methods offer better regioselectivity but require more complex purification.
  • Analytical techniques such as NMR spectroscopy and mass spectrometry are used to confirm the substitution pattern and purity of the synthesized compound.

Summary of Preparation Methodologies

Method Advantages Disadvantages
Direct Bromination of Diphenyl Ether Simpler, fewer steps Mixture of isomers, requires purification
Stepwise Coupling of Bromophenol and Bromobenzene Better control over substitution More complex, multi-step process
Catalytic Bromination Variants Potential for improved selectivity Requires catalyst optimization

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying BDE-99 in environmental and biological samples?

  • Methodological Answer : Gas chromatography coupled with mass spectrometry (GC/MS) using isotope dilution (e.g., ¹³C-labeled BDE-99) is the gold standard for quantification. Calibration requires certified reference standards (e.g., 50 µg/mL solutions in toluene or hexane) to ensure precision . For biological matrices, accelerated solvent extraction (ASE) followed by silica gel cleanup is critical to remove lipid interferences .

Q. What are the primary toxicological endpoints observed in animal models exposed to BDE-99?

  • Methodological Answer : Key endpoints include:

  • Neurodevelopmental toxicity : Altered spontaneous behavior in neonatal mice post-exposure (e.g., locomotion, rearing deficits) .
  • Thyroid disruption : Reduced serum thyroxine (T4) levels in rodents, measured via radioimmunoassay .
  • Hepatotoxicity : Histopathological changes in liver tissue, assessed through H&E staining and serum ALT/AST enzyme assays .
    • Experimental Design : Use C57BL/6 mice with single oral doses (0.4–12 mg/kg) administered during postnatal days 10–14, followed by behavioral testing at 2–8 months .

Q. How is BDE-99 standardized for laboratory use, and what quality controls are essential?

  • Methodological Answer : Commercial standards (e.g., 50 µg/mL solutions) must comply with RoHS and include certificates of analysis verifying purity (>80%) and congener profiles (e.g., ~10% hexabromodiphenyl ether) . Store in amber vials at -20°C under inert gas to prevent photodegradation .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo neurotoxicity data for BDE-99?

  • Methodological Answer :

  • In vitro limitations : Primary neuronal cultures lack metabolic activation (e.g., cytochrome P450 enzymes), leading to underestimated toxicity. Co-culture with S9 liver fractions can mimic in vivo metabolism .
  • In vivo validation : Compare proteomic profiles (e.g., 2D gel electrophoresis) from neonatal mouse brains exposed to BDE-99 with in vitro models to identify conserved pathways (e.g., cholinergic signaling) .
    • Data Integration : Use computational toxicology tools (e.g., EPA’s CompTox Dashboard) to cross-reference metabolomic and transcriptomic datasets .

Q. What mechanistic insights explain BDE-99’s environmental persistence and degradation pathways?

  • Methodological Answer :

  • Debromination : Dominant pathway via H-radical attack, forming tetrabrominated congeners (e.g., BDE-47) under anaerobic conditions. Monitor using high-resolution mass spectrometry (HRMS) .
  • Formation of PBDFs : Pyrolysis above 600°C generates polybrominated dibenzofurans (PBDFs), analyzed via GC×GC-TOF/MS .
    • Kinetic Modeling : Calculate rate constants (e.g., k=5.24×1014k = 5.24 \times 10^{-14} cm³/molecule/s for OH-radical reactions) using density functional theory (DFT) .

Q. How should benchmark dose (BMD) modeling be applied to neurobehavioral data from BDE-99 studies?

  • Methodological Answer :

  • Endpoint selection : Use fractional responses (e.g., cumulative activity at 20 min vs. 60 min) to capture time-dependent behavioral changes .
  • Model fitting : Apply Hill models to derive BMDL₁₀ values (e.g., 0.31 mg/kg for total activity) with Bayesian confidence intervals .
  • Cross-species extrapolation : Adjust for metabolic scaling factors (e.g., allometric equations) when translating murine BMDs to human risk assessments .

Q. What are the critical data gaps in BDE-99’s carcinogenicity assessment, and how can they be addressed?

  • Methodological Answer :

  • Gaps : Lack of chronic carcinogenicity studies and mechanistic data on genotoxicity .
  • Proposed studies :

Two-year rodent bioassays : Dose rats via diet (0.1–100 mg/kg/day) and monitor hepatocellular adenomas .

Comet assay : Assess DNA damage in HepG2 cells exposed to BDE-99 and its hydroxylated metabolites .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2,3,4,4',5-Pentabromodiphenyl ether
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2,3,4,4',5-Pentabromodiphenyl ether

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